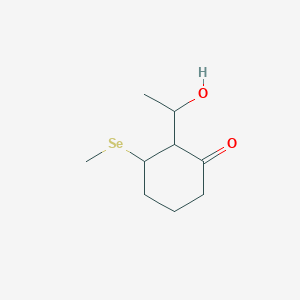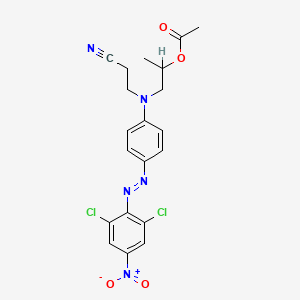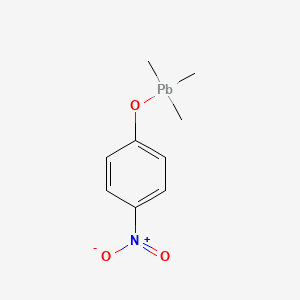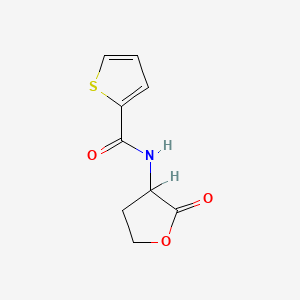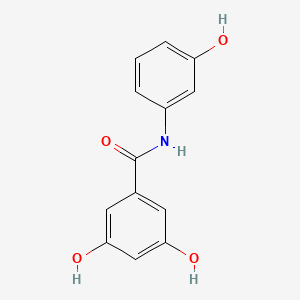
2,2'-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound with the molecular formula C16H12O2. It is also known by other names such as 1,4-Diphenyl-2-butene-1,4-dione and trans-1,2-Dibenzoylethylene . This compound is characterized by its unique structure, which includes two phenyl groups and a butene-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibenzoylethylene
- Dibenzoylethylene
- 1,4-Diphenyl-2-butene-1,4-dione
Uniqueness
What sets 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) apart from similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
73786-23-9 |
|---|---|
Molecular Formula |
C22H16S4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-[4-(1,3-dithiol-2-ylidene)-1,4-diphenylbut-2-enylidene]-1,3-dithiole |
InChI |
InChI=1S/C22H16S4/c1-3-7-17(8-4-1)19(21-23-13-14-24-21)11-12-20(22-25-15-16-26-22)18-9-5-2-6-10-18/h1-16H |
InChI Key |
DVORWPBPAIRXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2SC=CS2)C=CC(=C3SC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
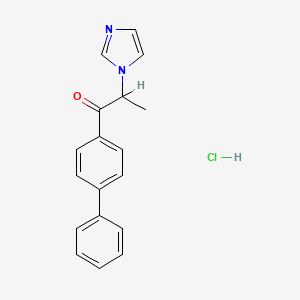
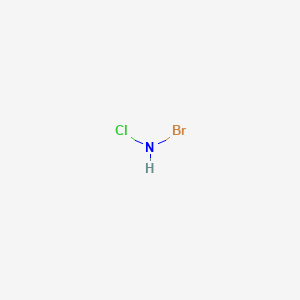
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
